molecular formula C11H13N3S B2530941 N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine CAS No. 81683-42-3

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine

Cat. No.: B2530941
CAS No.: 81683-42-3
M. Wt: 219.31
InChI Key: KGOWOUCRJSTHHU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(methylsulfanyl)-4-quinazolinamine is a quinazolinamine derivative characterized by a dimethylamino group at the 4-position and a methylsulfanyl (SCH₃) substituent at the 2-position of the quinazoline core.

Properties

IUPAC Name

N,N-dimethyl-2-methylsulfanylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-14(2)10-8-6-4-5-7-9(8)12-11(13-10)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOWOUCRJSTHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324833
Record name N,N-dimethyl-2-methylsulfanylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81683-42-3
Record name N,N-dimethyl-2-methylsulfanylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine typically involves the reaction of 2-mercaptoquinazoline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The dimethylamino and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine with three analogs derived from the evidence, focusing on structural features, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound (Target) 4-(N,N-dimethylamino), 2-(SCH₃) C₁₁H₁₄N₄S* ~234.3* Electron-donating SCH₃ enhances lipophilicity; dimethylamino may improve solubility.
N,N-Dimethyl-2-(4-nitrophenyl)-4-quinazolinamine 4-(N,N-dimethylamino), 2-(4-NO₂C₆H₄) C₁₆H₁₄N₄O₂ 294.31 Nitro group (electron-withdrawing) reduces electron density; PSA = 72.16 Ų.
N,N-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine 4-(N,N-dimethylamino), 2-(4-MeC₆H₄CH₂S), tetrahydroquinazoline C₁₈H₂₃N₃S 313.46 Saturated ring increases rigidity; bulky benzyl group may hinder membrane permeability.
N-(Furan-2-ylmethyl)-2-(methylsulfanyl)-4-quinazolinamine 4-(NH-furfuryl), 2-(SCH₃) C₁₄H₁₃N₃OS 271.34 Furyl group introduces heteroaromaticity; SCH₃ maintains moderate lipophilicity.

*Estimated based on structural similarity to analogs.

Key Comparative Insights

In contrast, the 4-nitrophenyl substituent in is strongly electron-withdrawing, which may reduce reactivity at the quinazoline core but improve interactions with positively charged residues . The tetrahydroquinazoline backbone in introduces partial saturation, likely increasing metabolic stability compared to the fully aromatic target compound .

The furylmethyl group in introduces polarizability but may reduce solubility compared to the target’s dimethylamino group .

Biological Activity Implications :

  • While direct activity data for the target compound is unavailable, analogs like ZD1839 (gefitinib) , a quinazoline-based EGFR inhibitor, highlight the importance of substituent positioning. For example, bulky groups (e.g., benzyl in ) might obstruct binding to kinase active sites, whereas smaller groups (e.g., SCH₃ in the target) could optimize steric compatibility .
  • The nitro group in may confer resistance to enzymatic reduction, but its electron-withdrawing nature could destabilize charge-transfer interactions critical for target engagement .

Biological Activity

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine is a compound belonging to the quinazoline family, which has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

1. Overview of Quinazoline Derivatives

Quinazolines are recognized for their broad range of biological activities. They have been studied extensively for their potential as:

  • Antimicrobial agents : Effective against various bacterial strains.
  • Anticancer drugs : Inducing apoptosis in cancer cells.
  • Neuroprotective agents : Showing promise in treating neurodegenerative diseases.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its analogs. For instance, a study demonstrated that N2,N4-disubstituted quinazoline-2,4-diamines exhibited strong antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii.

Table 1: Antimicrobial Efficacy of Quinazoline Derivatives

CompoundTarget BacteriaMIC (µM)Activity
This compoundS. aureus (MRSA)8Strong
N2,N4-disubstituted quinazoline-2,4-diamineA. baumannii5Very Strong
6-bromoquinazolin-2,4-diamineE. coli15Moderate

The minimum inhibitory concentrations (MICs) indicate that these compounds are effective at low concentrations, suggesting their potential as new antibacterial agents.

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In particular, it has been found to induce apoptosis in cancer cells effectively.

Case Study: Apoptosis Induction

A study explored the structure-activity relationship (SAR) of quinazoline derivatives and identified that certain modifications led to compounds with enhanced apoptosis-inducing capabilities. The lead compound showed an EC50 of 2 nM , indicating high potency in inducing cell death in cancer models.

4. Neuroprotective Effects

Quinazoline derivatives have shown potential in neuroprotection, particularly in models of Alzheimer’s disease. Some studies have reported that these compounds can inhibit cholinesterase activity and reduce amyloid-beta aggregation.

Table 2: Neuroprotective Activity of Quinazoline Derivatives

CompoundCholinesterase Inhibition (%)IC50 (µM)
This compound850.52
Other Quinazoline Analog701.0

These findings suggest that this compound may be beneficial for developing treatments for neurodegenerative diseases.

The mechanisms by which quinazoline derivatives exert their biological effects include:

  • Inhibition of dihydrofolate reductase (DHFR) : This enzyme is crucial for bacterial growth; thus, its inhibition leads to reduced bacterial proliferation.
  • Induction of apoptosis : Through various pathways including caspase activation.

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